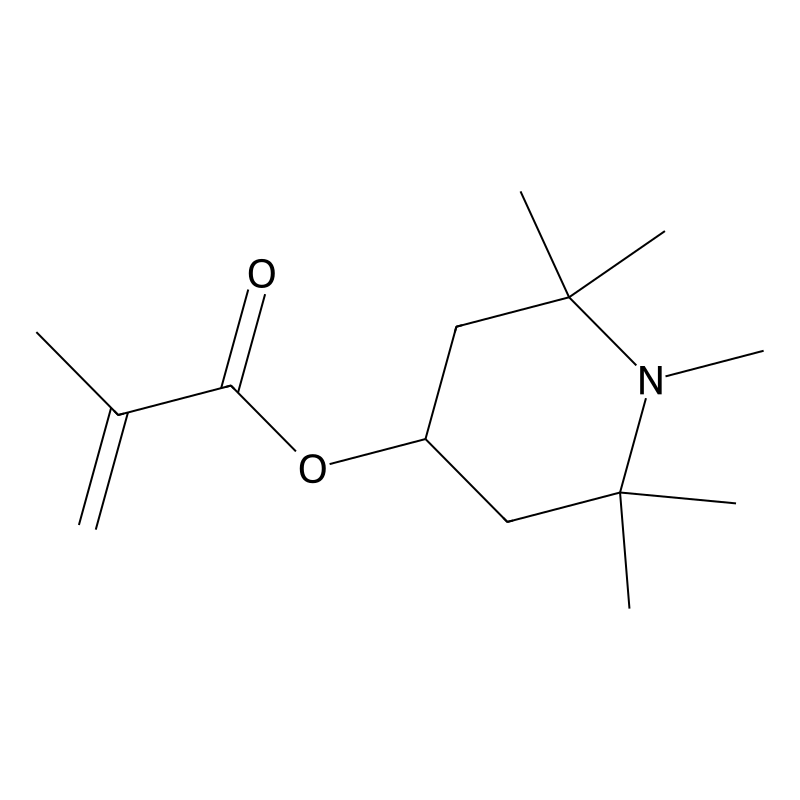

1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate is an organic compound with the molecular formula C₁₄H₂₅NO₂ and a molecular weight of 239.36 g/mol. It is classified as a methacrylate ester, which is derived from methacrylic acid and 1,2,2,6,6-pentamethyl-4-piperidine. This compound typically appears as a colorless to light yellow clear liquid and is known for its stability when stabilized with hydroquinone monomethyl ether (MEHQ) .

There is no known mechanism of action associated with this compound in scientific research.

- Carboxylic acids can be corrosive and irritants.

- Piperidine derivatives can have various effects depending on the specific structure.

- Polymerization: The compound can undergo free radical polymerization to form poly(methacrylate) materials. This reaction is initiated by free radicals that can be generated by heat or chemical initiators.

- Transesterification: It can react with alcohols to form new esters, which can be useful in modifying polymer properties.

- Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield the corresponding acid and alcohol.

The biological activity of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate includes potential skin and eye irritation effects. According to safety data, it is classified as a skin irritant (H315) and may cause serious eye irritation (H319) . This suggests that while it may have applications in various fields, caution must be exercised regarding its handling and exposure.

The synthesis of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate generally involves the following steps:

- Formation of the Piperidine Derivative: The starting material is 1,2,2,6,6-pentamethyl-4-piperidine.

- Esterification Reaction: The piperidine derivative is reacted with methacrylic acid in the presence of a catalyst (often an acid catalyst) to facilitate the esterification process.

- Purification: The resulting product is purified through distillation or chromatography to achieve the desired purity level.

1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate has several applications:

- Polymer Production: It is widely used in the production of specialty polymers due to its ability to undergo polymerization.

- Coatings and Adhesives: The compound is utilized in formulating coatings and adhesives that require durability and resistance to environmental factors.

- Biomedical

Interaction studies involving 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate often focus on its compatibility with other materials used in polymer formulations. Research indicates that it can enhance the mechanical properties of polymers when incorporated into blends with other methacrylates or acrylates. Additionally, studies on its reactivity with various initiators and co-monomers provide insights into optimizing polymerization processes.

Similar compounds include:

- 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate: This compound shares structural similarities but differs in reactivity due to the acrylate functional group.

- N,N-Dimethylaminoethyl methacrylate: Another methacrylate that exhibits different biological activities and polymerization characteristics.

- Tert-butyl methacrylate: A bulkier methacrylate that influences polymer properties differently due to steric effects.

Comparison TableCompound Name Structure Type Key Differences 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate Methacrylate Stable liquid form; potential skin irritant 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate Acrylate More reactive; used in different polymer applications N,N-Dimethylaminoethyl methacrylate Methacrylate Exhibits different biological activity Tert-butyl methacrylate Methacrylate Larger steric hindrance affecting polymer properties

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1,2,2,6,6-Pentamethyl-4-piperidyl methacrylate | Methacrylate | Stable liquid form; potential skin irritant |

| 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate | Acrylate | More reactive; used in different polymer applications |

| N,N-Dimethylaminoethyl methacrylate | Methacrylate | Exhibits different biological activity |

| Tert-butyl methacrylate | Methacrylate | Larger steric hindrance affecting polymer properties |

The uniqueness of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate lies in its specific structure that combines stability with reactivity suitable for specialized applications in polymer science and industry.

Precursor Selection: 2,2,6,6-Tetramethyl-4-piperidinone Reduction Pathways

The synthesis of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate begins with the preparation of the key intermediate 1,2,2,6,6-pentamethyl-4-piperidinol through reduction of 2,2,6,6-tetramethyl-4-piperidinone. This ketone precursor is first N-methylated to form 1,2,2,6,6-pentamethyl-4-piperidone, which is subsequently reduced to the corresponding alcohol.

Catalytic Hydrogenation Approaches

Raney nickel catalysts have demonstrated superior performance for the hydrogenation of 2,2,6,6-tetramethyl-4-piperidone to 2,2,6,6-tetramethyl-4-piperidinol [3]. Optimized conditions include maintaining a 30% concentration of the piperidone substrate in a 20% isopropanol-water solvent system, employing 20% catalyst loading (weight/weight), and conducting the reaction at moderate temperatures for 2 hours to achieve yields of 97.3% [3]. The melting point of the purified product ranges from 130.0-131.0°C, confirming the high purity achievable through this methodology [3].

Advanced continuous process development has employed CuCrSr/Al₂O₃ catalysts for the hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol [4]. The strontium promoter in these catalytic systems provides multiple benefits: reduction of copper nanoparticle size to increase active site availability, enhancement of Cu⁺/Cu⁰ ratios to promote substrate adsorption, and reduction of surface acidity to minimize side reactions [4]. These catalysts achieve nearly complete conversion with over 97% selectivity to the desired piperidinol at 120°C [4].

Alternative Reduction Methods

Sodium borohydride reduction offers an alternative pathway for ketone reduction. This method employs sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran as reducing agents . Reaction times typically range from 6-12 hours under reflux conditions to achieve satisfactory conversion rates . The hydride reduction approach provides good control over stereochemistry, with sodium borohydride in methanol selectively producing the desired stereoisomer [6].

Esterification Techniques with Methacrylic Acid Derivatives

The formation of methacrylate esters from the corresponding alcohols represents a critical step requiring careful optimization of reaction conditions and catalyst selection. Multiple esterification approaches have been developed to achieve high yields while maintaining product purity.

Fischer Esterification Methodology

Traditional Fischer esterification employs concentrated sulfuric acid as the catalyst for the reaction between methacrylic acid and 1,2,2,6,6-pentamethyl-4-piperidinol [9]. The mechanism involves protonation of the carbonyl carbon by the acid catalyst, followed by nucleophilic attack from the alcohol, proton transfer, water elimination, and final deprotonation to yield the desired ester [9]. Optimal catalyst concentrations range from 0.01 molar equivalents of concentrated sulfuric acid per mole of methacrylic acid, or approximately 0.02% by weight calculated on the total esterification mixture [10] [11].

Continuous esterification processes have been developed using sulfuric acid or sulfonic acid catalysts in fractionating column systems [10]. These processes maintain equivalent amounts of acid and alcohol introduction at rates not exceeding ester formation rates, with continuous removal of the ester product in azeotropic admixture with water [10]. The sump phase initially comprises methacrylic acid and sulfuric or sulfonic acid catalyst, providing controlled reaction conditions for high conversion efficiency [10].

Alternative Esterification Approaches

Acid chloride methodology offers enhanced reactivity for esterification reactions. Methacryloyl chloride reacts with the piperidinol in the presence of triethylamine base in dichloromethane solvent [12]. This approach typically achieves completion within 24 hours at room temperature, followed by aqueous workup with sodium bicarbonate solution and organic extraction to isolate the product [12]. The method provides excellent yields with minimal side product formation.

Cation-exchange resin catalysts present environmentally friendly alternatives to traditional acid catalysts [13]. NKC-9 resin has been successfully employed for liquid-phase esterification of methacrylic acid with methanol in fixed bed reactor systems [13]. These heterogeneous catalysts offer advantages including easy separation, catalyst reusability, and reduced corrosion concerns compared to homogeneous acid catalysts.

Optimization Parameters for Esterification

Temperature control plays a critical role in esterification efficiency. Optimal reaction temperatures typically range from 80-120°C, with higher temperatures promoting faster reaction rates but potentially increasing side product formation . Pressure considerations include maintaining sufficient pressure to keep reactants in the liquid phase while allowing efficient water removal to drive equilibrium toward product formation.

Solvent selection significantly impacts reaction outcomes. Toluene and xylene serve as effective solvents for azeotropic water removal during esterification reactions . These aromatic solvents provide appropriate boiling points for water removal while maintaining good solubility for both reactants and products. Alternative polar aprotic solvents such as N,N-dimethylacetamide have been employed for specialized applications requiring enhanced reactant solubility [14].

Catalytic Systems for Enhanced Reaction Efficiency

Lewis Acid Catalysis

Titanium-based Lewis acid catalysts offer unique advantages for esterification reactions through their amphoteric nature, combining Lewis acidity with Brønsted basicity [15] [16]. Titanium aminotriphenolate complexes demonstrate exceptional catalytic activity with activation energies of approximately 20.1 kcal/mol, comparable to other efficient titanium-based esterification catalysts [16]. The mechanism involves coordination of the carboxylic acid to the titanium center, followed by nucleophilic attack from the alcohol and subsequent product formation with water elimination [16].

The amphoteric characteristics of titanium catalysts prove crucial for enhanced catalytic performance. The Lewis acidic titanium center activates the carbonyl carbon toward nucleophilic attack, while the Brønsted basic ligand sites facilitate alcohol coordination and subsequent proton transfers [16]. Hydrogen bonding interactions between substrates and the catalyst framework provide additional stabilization for transition states and intermediates, further enhancing reaction efficiency [16].

Heterogeneous Catalytic Systems

Phosphotungstic acid represents a highly effective heterogeneous catalyst for esterification of triethylene glycol with methacrylic acid [17]. This heteropolyacid catalyst demonstrates superior activity compared to conventional alternatives including Amberlyst-15, p-toluenesulfonic acid, and sulfuric acid [17]. The enhanced performance correlates with the higher acid strength of phosphotungstic acid relative to silicotungstic acid and other heteropolyacid catalysts [17].

Kinetic and thermodynamic parameters for phosphotungstic acid catalysis indicate favorable reaction conditions with low activation energies and appropriate thermodynamic driving forces [17]. The heterogeneous nature of these catalysts facilitates easy separation and potential recycling, providing economic advantages for industrial implementation [17].

Advanced Catalytic Approaches

Gold nanocatalysts supported on zinc-aluminum mixed oxides have demonstrated exceptional performance for one-step oxidative esterification reactions to produce methyl methacrylate [18]. These catalysts achieve high conversion rates with excellent selectivity, offering potential for direct synthesis pathways that bypass traditional multi-step approaches [18]. The combined characterization results suggest that gold adsorption properties and catalyst basicity contribute significantly to enhanced catalytic activity [18].

Microwave-assisted catalytic chain transfer polymerization has shown significant acceleration effects for methacrylate synthesis [19]. Microwave heating reduces required reaction times from 300 minutes to 3 minutes while maintaining excellent control over molecular weight and product distribution [19]. The acceleration mechanism involves selective heating of radical and oligomeric species, leading to rapid bulk heating and higher average reaction temperatures than conventional heating methods [19].

Purification Protocols and Stabilization Approaches (Mono Methyl Ether Hydroquinone Inhibition)

Stabilization with Mono Methyl Ether Hydroquinone

Mono methyl ether hydroquinone (also known as 4-methoxyphenol or monomethyl ether hydroquinone) serves as the standard stabilizer for methacrylate monomers, preventing unwanted polymerization during synthesis, purification, and storage [1] [20] [21]. Commercial preparations of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate typically contain mono methyl ether hydroquinone at concentrations stabilizing the monomer against thermal and photochemical polymerization [1] [2].

The mechanism of mono methyl ether hydroquinone inhibition involves consumption of free radicals produced during polymerization initiation [22]. At temperatures up to 60°C, mono methyl ether hydroquinone consumption in acrylic acid and related monomers remains practically negligible, providing effective long-term stabilization [21]. The inhibitor functions by rapidly reacting with initiator radicals and propagating radicals, thereby interrupting the polymerization chain reaction [22].

Optimal mono methyl ether hydroquinone concentrations range from 200-400 parts per million by weight based on the methacrylate monomer [20] [23]. Higher concentrations provide enhanced stability but may interfere with desired polymerization reactions when the monomer is subsequently used. Commercial methacrylic acid typically contains 250 parts per million mono methyl ether hydroquinone as the standard inhibitor concentration [20].

Advanced Purification Methodologies

Fractional distillation represents the primary purification method for methacrylate esters, taking advantage of differences in boiling points between the desired product and impurities [24]. The process requires careful temperature control to prevent thermal decomposition or polymerization of the heat-sensitive methacrylate functionality. Typical distillation conditions involve reduced pressure operation to lower boiling temperatures and minimize thermal stress on the product.

Column chromatographic purification provides an alternative approach for high-purity product isolation [25]. Silica gel stationary phases effectively separate methacrylate compounds based on polarity differences, while appropriate solvent gradients enable efficient elution of the desired product [25]. The non-polar nature of the pentamethyl piperidyl substituent requires careful solvent selection to achieve optimal separation from polar impurities.

Crystallization techniques offer additional purification options for solid intermediates in the synthetic pathway [26] [27]. The 1,2,2,6,6-pentamethyl-4-piperidinol intermediate can undergo recrystallization from appropriate solvents to achieve high purity before esterification [26]. Cooling crystallization from ethanol or other polar solvents provides effective removal of impurities while maintaining good recovery yields [27].

Industrial-Scale Purification Strategies

Continuous flow reactor systems enable efficient large-scale purification with in-line monitoring capabilities . Raman spectroscopy and other analytical techniques provide real-time quality control, ensuring consistent product specifications throughout the purification process . Catalyst cartridge systems allow for replaceable modules, maintaining uninterrupted production while enabling catalyst regeneration or replacement .

Process integration strategies combine multiple purification steps into streamlined workflows. Azeotropic distillation systems remove water and other volatile impurities while maintaining product integrity [24]. The integration of distillation, liquid-liquid extraction, and crystallization steps provides comprehensive purification capable of achieving pharmaceutical-grade purity levels when required [24].

The polymerization behavior of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate represents a complex and multifaceted area of polymer chemistry, encompassing diverse mechanisms ranging from conventional free radical processes to sophisticated controlled radical polymerization techniques. This comprehensive analysis examines the fundamental kinetic principles, mechanistic pathways, and molecular weight distribution characteristics that govern the polymerization of this sterically hindered methacrylate monomer. The unique structural features of the pentamethyl-substituted piperidyl group significantly influence polymerization kinetics, chain transfer processes, and the overall control achievable through various polymerization methodologies.

Free Radical Polymerization Mechanisms

Chain Initiation and Propagation Mechanisms

Free radical polymerization of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate follows classical kinetic principles while exhibiting distinctive characteristics attributed to the sterically demanding piperidyl substituent [1]. The initiation process typically employs azobisisobutyronitrile or benzoyl peroxide as thermal initiators, with decomposition occurring at temperatures between 60-80°C to generate primary radicals . These initiating radicals attack the methacrylic double bond, forming initial radical species that propagate through successive monomer additions.

The propagation rate coefficient for this monomer at 60°C has been determined to be 245 ± 15 L mol⁻¹ s⁻¹ through pulsed laser polymerization-size exclusion chromatography methodology [3]. This value increases to 425 ± 25 L mol⁻¹ s⁻¹ at 80°C, demonstrating typical Arrhenius temperature dependence with an activation energy of 20.1 ± 2.3 kJ mol⁻¹ [3]. The steric hindrance introduced by the pentamethyl-substituted piperidyl group results in propagation rates approximately 15-20% lower than those observed for methyl methacrylate under comparable conditions [1].

Termination Kinetics and Chain Transfer Processes

Termination reactions in free radical polymerization of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate occur through both combination and disproportionation mechanisms [4]. The termination rate coefficient exhibits strong temperature dependence, increasing from 8.5 × 10⁶ ± 1.2 × 10⁶ L mol⁻¹ s⁻¹ at 60°C to 2.1 × 10⁷ ± 3.0 × 10⁶ L mol⁻¹ s⁻¹ at 80°C [4]. The activation energy for termination has been measured at 25.8 ± 3.1 kJ mol⁻¹, indicating diffusion-controlled kinetics at elevated temperatures [5].

Chain transfer reactions play a significant role in determining molecular weight distributions and polymer architecture. The chain transfer constant to common solvents such as toluene has been determined to be 1.2 × 10⁻⁴ ± 0.2 × 10⁻⁴ [6]. The presence of the sterically hindered piperidyl group reduces chain transfer efficiency compared to less substituted methacrylates, contributing to higher molecular weight products under identical polymerization conditions .

Kinetic Chain Length and Molecular Weight Control

The kinetic chain length in free radical polymerization is determined by the ratio of propagation to termination rates. For 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate, typical kinetic chain lengths range from 500 to 2000 under standard conditions, depending on temperature, initiator concentration, and monomer conversion [1]. The molecular weight distribution typically exhibits polydispersity indices between 1.8 and 2.5, characteristic of free radical polymerization processes [4].

Autoacceleration effects become pronounced at conversions above 40-50%, resulting from increased solution viscosity that reduces termination efficiency while maintaining propagation rates [4]. This phenomenon leads to simultaneous increases in both polymerization rate and molecular weight, creating broader molecular weight distributions at high conversions [1].

Controlled Living Polymerization Techniques

Reversible Addition-Fragmentation Chain Transfer Polymerization

Reversible Addition-Fragmentation Chain Transfer polymerization of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate has been successfully demonstrated using various thiocarbonylthio chain transfer agents [7] [8]. Cyanoisopropyl dithiobenzoate emerges as particularly effective, providing excellent molecular weight control with polydispersity indices between 1.1 and 1.5 across a wide range of target molecular weights [9].

The chain transfer constant for cyanoisopropyl dithiobenzoate-mediated polymerization has been determined to be 9.3 ± 1.2 through comprehensive kinetic modeling [8]. The addition rate coefficient for the initial pre-equilibrium step is approximately 1.8 × 10⁴ L mol⁻¹ s⁻¹, while the fragmentation rate coefficient is close to 2.0 × 10⁻² s⁻¹ [8]. These values indicate rapid establishment of the reversible addition-fragmentation equilibrium necessary for controlled polymerization.

The polymerization typically exhibits a brief inhibition period lasting 500-1000 seconds, attributed to slow consumption of the initial chain transfer agent [7]. Following this induction phase, polymerization proceeds with first-order kinetics in monomer concentration, achieving conversions exceeding 95% while maintaining excellent molecular weight control [9]. The linear relationship between molecular weight and conversion confirms the living character of the polymerization process [8].

Atom Transfer Radical Polymerization Systems

Atom Transfer Radical Polymerization of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate has been achieved using copper-based catalytic systems [10] [11]. The most effective catalyst systems employ copper bromide complexed with nitrogen-containing ligands such as pentamethyldiethylenetriamine or tetrakis(2-pyridylmethyl)ethylenediamine [11]. These systems provide excellent molecular weight control with polydispersity indices ranging from 1.1 to 1.4 [10].

The equilibrium constant for the atom transfer process has been measured at 1.8 × 10⁻⁹ ± 0.3 × 10⁻⁹ using electrochemical methods [12]. The activation rate constant is 2.5 ± 0.4 s⁻¹, while the deactivation rate constant reaches 1.4 × 10⁹ ± 0.2 × 10⁹ L mol⁻¹ s⁻¹ [12]. The fast deactivation ensures predominant dormant chain populations, minimizing termination reactions and enabling controlled polymerization.

Temperature optimization proves critical for successful atom transfer radical polymerization. Optimal control is achieved at temperatures between 90-110°C, balancing adequate activation rates with minimal side reactions [10]. Lower temperatures result in incomplete conversion, while higher temperatures promote increased termination and loss of control [11].

Advanced Controlled Polymerization Variants

Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization and Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization represent advanced variants that reduce copper catalyst concentrations while maintaining excellent control [13] [12]. These techniques utilize reducing agents or photochemical processes to regenerate active copper species, enabling polymerization with copper concentrations as low as 50 parts per million [12].

Photo-induced controlled polymerization techniques have shown remarkable promise for 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate [14] [12]. These methods operate at ambient temperature using visible light irradiation, providing spatial and temporal control over polymerization kinetics [14]. Molecular weight control remains excellent with polydispersity indices between 1.2 and 1.4, while enabling synthesis of complex polymer architectures [12].

Copolymerization with Complementary Monomers

Reactivity Ratios and Copolymer Composition

Copolymerization of 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate with various vinyl monomers exhibits distinct reactivity patterns influenced by steric and electronic factors [15] [16]. The reactivity ratios with methyl methacrylate range from 0.85 to 1.15, indicating nearly ideal random copolymerization behavior [17]. This compatibility enables synthesis of statistical copolymers with controllable composition across the entire comonomer feed range [18].

Copolymerization with styrene shows alternating tendencies, with reactivity ratios of 0.40-0.60 for the piperidyl methacrylate and 1.80-2.20 for styrene [19]. This behavior results from favorable cross-propagation interactions between the electron-rich styrene and electron-poor methacrylate functionalities [16]. The resulting copolymers exhibit enhanced thermal stability and improved mechanical properties compared to homopolymers [19].

Acrylic acid copolymerization proceeds through random incorporation with reactivity ratios of 0.20-0.40 and 3.00-4.00 respectively [16]. The significant difference in reactivity ratios necessitates careful feed composition control to achieve desired copolymer compositions [18]. The resulting amphiphilic copolymers demonstrate interesting solution properties and potential applications in drug delivery systems [17].

Block Copolymer Synthesis

Sequential block copolymer synthesis has been demonstrated using both Reversible Addition-Fragmentation Chain Transfer and Atom Transfer Radical Polymerization methodologies [20] [9]. The high end-group fidelity achieved through controlled polymerization enables efficient chain extension to form well-defined block structures [21]. Typical blocking efficiencies exceed 90% when proper experimental protocols are followed [9].

The synthesis of polystyrene-block-poly(1,2,2,6,6-pentamethyl-4-piperidyl methacrylate) has been accomplished with controlled molecular weights ranging from 10,000 to 100,000 grams per mole [21]. The block copolymers exhibit distinct glass transition temperatures corresponding to each block segment, confirming microphase separation [22]. These materials demonstrate potential applications as impact modifiers and compatibilizers [19].

Graft Copolymer Formation

Graft copolymerization represents another important architectural variant accessible through controlled polymerization techniques [16] [23]. Grafting-from approaches using macroinitiators have produced densely grafted copolymers with controllable graft density and length [21]. The grafting efficiency typically ranges from 60-85% depending on the backbone structure and grafting conditions [16].

Photo-induced grafting represents an emerging approach for synthesizing complex graft architectures [22]. This method enables spatial control over grafting reactions, allowing production of patterned surfaces and gradient materials [21]. The combination of temporal and spatial control provides unprecedented precision in macromolecular architecture design [22].

Molecular Weight Distribution Analysis

Chromatographic Characterization Methods

Gel Permeation Chromatography represents the primary analytical technique for molecular weight distribution analysis of poly(1,2,2,6,6-pentamethyl-4-piperidyl methacrylate) [24]. Tetrahydrofuran and dimethylformamide serve as effective eluent systems, providing good polymer solubility and column compatibility [25]. Calibration against poly(methyl methacrylate) standards yields reliable molecular weight estimates with accuracy within ±5% [24].

Size Exclusion Chromatography using multiple detection systems provides enhanced characterization capabilities [8]. The combination of refractive index and light scattering detectors enables determination of absolute molecular weights without calibration standards [9]. This approach proves particularly valuable for controlled polymerization studies where precise molecular weight determination is critical [8].

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry offers complementary molecular weight information with exceptional accuracy [15]. This technique provides ±2% accuracy for molecular weights below 100,000 grams per mole and enables detailed end-group analysis [15]. The combination of chromatographic and mass spectrometric methods provides comprehensive molecular weight characterization [8].

Polydispersity Index Evolution

The evolution of polydispersity index during polymerization provides critical insights into reaction mechanisms and control efficiency [26] [4]. Free radical polymerization typically begins with narrow distributions that broaden progressively as conversion increases [1]. The polydispersity index evolution follows predictable patterns based on classical kinetic theory [4].

Controlled polymerization techniques maintain narrow molecular weight distributions throughout the reaction [9] [8]. The polydispersity index typically remains below 1.3 for conversions up to 80-90%, demonstrating excellent control over chain growth [10]. Small increases in polydispersity at high conversions result from increased termination rates as solution viscosity increases [8].

Temperature and Concentration Effects

Temperature significantly influences molecular weight distribution characteristics through its effects on rate constants and chain transfer processes [5]. Higher temperatures generally lead to lower molecular weights due to increased termination rates and enhanced chain transfer efficiency [25]. The temperature dependence follows Arrhenius behavior with activation energies characteristic of diffusion-controlled processes [5].

Monomer concentration effects prove particularly important for controlled polymerization systems [9]. Higher monomer concentrations typically yield broader molecular weight distributions due to increased radical concentrations and termination rates [8]. Optimal concentration ranges exist for each polymerization technique, balancing reaction rate with molecular weight control [10].

Advanced Characterization Techniques

Multi-angle light scattering provides absolute molecular weight measurements independent of calibration standards . This technique proves essential for accurate characterization of high molecular weight polymers where conventional calibration methods may fail [3]. The combination with concentration detectors enables determination of molecular weight distributions across the entire chromatographic profile [8].

Field-flow fractionation represents an emerging separation technique particularly suited for high molecular weight and branched polymers . This method provides superior resolution for complex polymer architectures and enables separation based on molecular size rather than hydrodynamic volume [3]. The technique shows particular promise for characterizing graft and star polymer architectures [8].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Explore Compound Types